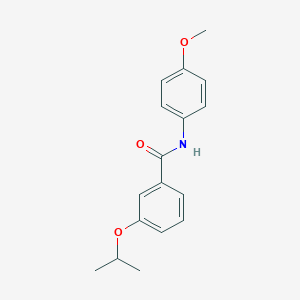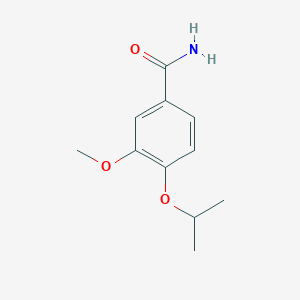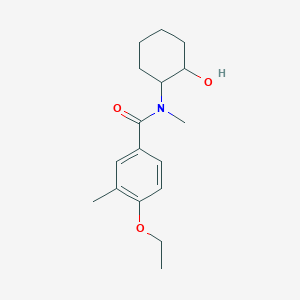
3-isopropoxy-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-(4-methoxyphenyl)benzamide, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
作用機序
3-isopropoxy-N-(4-methoxyphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle. This results in an increase in endurance and performance.
Biochemical and Physiological Effects:
3-isopropoxy-N-(4-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using 3-isopropoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its ability to enhance endurance and performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. It is important to carefully design experiments to minimize the risk of unintended effects.
将来の方向性
There are several future directions for research on 3-isopropoxy-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation, making it a promising candidate for further study in this area. Another area of interest is its potential use in the treatment of muscle wasting and osteoporosis. It has been shown to increase mitochondrial biogenesis and improve insulin sensitivity, which could make it a useful tool in the treatment of these conditions. Finally, there is potential for further study on the mechanism of action of 3-isopropoxy-N-(4-methoxyphenyl)benzamide and its effects on various physiological processes. This could lead to a better understanding of its potential therapeutic applications and help to identify new targets for drug development.
Conclusion:
In conclusion, 3-isopropoxy-N-(4-methoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body, leading to an increase in endurance and performance. It has several biochemical and physiological effects, including improving lipid metabolism, reducing inflammation, and increasing mitochondrial biogenesis. While it has potential as a therapeutic agent, it is important to carefully design experiments to minimize the risk of unintended effects. There are several future directions for research on this compound, including its potential use in the treatment of metabolic and cardiovascular diseases, muscle wasting, and osteoporosis.
合成法
The synthesis of 3-isopropoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride and isopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method is well-established and has been reported in several scientific publications.
科学的研究の応用
3-isopropoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of muscle wasting and osteoporosis. In addition, it has been studied for its ability to enhance endurance and performance in athletes.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-6-4-5-13(11-16)17(19)18-14-7-9-15(20-3)10-8-14/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNRSOATSJJRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-propan-2-yloxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)

![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

